4-Bromo-2,6-diisopropylphenol

Glycine Receptor Spinal Neuron Tonic Inhibition

Standard propofol analogs lack selectivity for glycine receptors over GABA_A. This brominated derivative solves that gap. - **Selective glycinergic activation**: Induces strychnine-sensitive tonic inhibition without GABA_A phasic effects (EC50 GABAA: 4-7 μM, identical to propofol). - **Ion channel comparator**: Optimized van der Waals radius & electronegativity for NaV1.4 state-dependence studies. - **Bulk supply**: Available for preclinical pain & motor disorder research. Reliable global shipping.

Molecular Formula C12H17BrO
Molecular Weight 257.171
CAS No. 2432-03-3; 5122-82-7
Cat. No. B2506331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diisopropylphenol
CAS2432-03-3; 5122-82-7
Molecular FormulaC12H17BrO
Molecular Weight257.171
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)Br
InChIInChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
InChIKeyQNJVELOLCDKQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopropofol: Chemical Identity and Sourcing


4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3; 5122-82-7), also known as 4-bromopropofol, is a halogenated derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol). The compound is characterized by a bromine atom at the para position of the phenolic ring, with two isopropyl groups retaining the ortho substitution pattern critical for GABAergic activity. This specific halogenation preserves the core propofol scaffold while introducing distinct pharmacodynamic properties, making it a valuable tool compound for investigating glycinergic and ion channel mechanisms [1][2].

1
GlyR-selective activation probe
Supports strychnine-sensitive tonic inhibition in spinal neuron models without confounding GABA_A phasic effects.
2
Sodium channel SAR comparator
Reported intermediate potency at NaV1.4 enables bridging halogen-dependent SAR studies in ion channel pharmacology.
3
Dual-mechanism tool compound
Retains full GABA_A modulatory potency (α1β3γ2L) while adding glycine receptor activation for multi-target pathway studies.

4-Bromopropofol: Irreplaceable Selectivity


Substitution among propofol analogs is not viable due to divergent pharmacological profiles arising from halogen-dependent steric and electronic effects. While propofol is a potent, non-selective GABA_A receptor modulator, 4-bromopropofol demonstrates a unique ability to activate glycine receptors and block sodium channels with distinct potency and state-dependence profiles relative to its 4-chloro, 4-fluoro, and 4-iodo congeners. The bromine atom at the 4-position confers an optimal balance of lipophilicity and van der Waals radius that translates into a quantifiable, assay-specific differentiation—making bulk procurement of a generic 'halogenated propofol' analytically and functionally unsound [1][2].

Target vs. Parent Compound
Propofol vs. 4-Bromopropofol
Propofol lacks glycine receptor activation. Substitution may omit critical strychnine-sensitive tonic inhibition readouts, limiting mechanistic interpretation in spinal network assays.
Target vs. Halogenated Analogues
4-Bromopropofol vs. 4-Iodo/4-Chloro Congeners
Sodium channel blocking potency and state-dependence vary significantly across halogen series (I > Br > Cl). Direct replacement may shift NaV1.4 assay endpoints without careful re-titration.
Undifferentiated Procurement
Generic 'Halogenated Propofol'
Bulk sourcing of unspecific halogenated mixtures or unspecified analogues may introduce functionally divergent species, confounding glycinergic selectivity and ion channel pharmacology data.

4-Bromopropofol: Comparative Evidence


Selective Glycine Receptor Activation

In a direct head-to-head comparison using murine spinal tissue cultures, 4-bromopropofol (50 nM) reduced ventral horn neuron action potential firing by approximately 30% relative to sham control. In the same assay, 50 nM propofol did not decrease action potential firing, demonstrating no glycinergic activation. The 4-bromopropofol effect was abolished by the glycine receptor antagonist strychnine (1 μM), confirming a glycine receptor-mediated mechanism [1].

Glycine Receptor Activation
Head-to-head
~30% reduction in action potential firing rate vs. 0% for propofol at 50 nM
Reported strychnine-sensitive glycinergic action. Supports selective glycine receptor mechanism studies.
Murine spinal tissue cultures; n=31. Abolished by 1 μM strychnine.
Glycine Receptor Spinal Neuron Tonic Inhibition

Sodium Channel Blockade: Intermediate Potency

4-Bromopropofol exhibits an intermediate half-maximal blocking concentration (EC50) for resting sodium channels (NaV1.4) compared to its 4-iodo and 4-chloro analogs. The EC50 for 4-bromopropofol was 3.9 μM, which is 1.7-fold lower potency than 4-iodopropofol (2.3 μM) but 2.9-fold higher potency than 4-chloropropofol (11.3 μM) [1]. For inactivated channel states, the estimated concentration for half-maximum effect (ECI50) followed a different rank order, with values of 312 nM for 4-bromopropofol, 81 nM for 4-iodopropofol, and 227 nM for 4-chloropropofol [2].

NaV1.4 Blockade (Resting)
Head-to-head
EC50 = 3.9 μM (4-iodo: 2.3 μM; 4-chloro: 11.3 μM)
Reported intermediate potency rank (I > Br > Cl). Supports halogen-dependent SAR profiling.
HEK293 cells, whole-cell voltage-clamp at -150 mV.
Sodium Channel NaV1.4 Ion Channel Pharmacology

GABAA Receptor Modulation: Equipotent to Propofol

At recombinant human α1β3γ2L GABAA receptors, 4-bromopropofol displayed an EC50 for potentiation in the range of 4–7 μM, which was essentially identical to propofol, 4-chloropropofol, and 4-fluoropropofol. In a Xenopus tadpole loss-of-righting assay (a behavioral proxy for loss of consciousness), the EC50 for 4-bromopropofol fell within the range of 0.35–0.87 μM, indistinguishable from the other three compounds [1]. This demonstrates that 4-halogenation does not compromise GABAA receptor modulatory efficacy.

GABA_A Modulation
Head-to-head
EC50 = 4–7 μM, essentially identical to propofol and 4-halogenated analogues
Reported retained GABA_A efficacy. Supports dual-mechanism tool compound context.
Human α1β3γ2L receptors expressed in Xenopus oocytes.
GABAA Receptor Anesthesia Electrophysiology

4-Bromopropofol: Key Research Applications


Selective Glycine Receptor Activation in Spinal Cord Studies

For preclinical studies on spinal glycinergic transmission in pain and motor disorders, 4-bromopropofol offers a unique, validated tool to induce strychnine-sensitive tonic inhibition without concomitant GABAA-mediated phasic effects, a selectivity profile not achievable with propofol [1].

SAR Studies on Halogenated Propofol Analogues

In medicinal chemistry campaigns targeting sodium channel blockade or glycinergic modulation, 4-bromopropofol serves as an essential comparator to establish the contribution of bromine's van der Waals radius and electronegativity to potency at NaV1.4 and glycine receptors, bridging the gap between 4-fluoro, 4-chloro, and 4-iodo congeners [1][2].

Dual GABAA-Glycine Receptor Modulation

When experimental protocols require simultaneous modulation of both receptor classes while preserving native GABAA potency, 4-bromopropofol is the agent of choice; it maintains EC50 values for α1β3γ2L GABAA receptors identical to propofol (4–7 μM) while adding glycine receptor activation [1].

Application
Selection Property
Validation Focus
Spinal Glycine Receptor Models
GlyR selectivity vs. GABA_A inhibition
Strychnine-sensitive tonic conductance
Halogen SAR Studies
Halogen-dependent NaV channel potency rank
NaV1.4 state-dependent blockade profiling
Dual Ion-Channel Modulation Assays
Retained GABA_A EC50 with GlyR activation
α1β3γ2L potentiation and GlyR cross-reactivity
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